molecular formula C7H5F2NO B1631877 2,4-Difluorobenzaldehyde oxime CAS No. 247092-11-1

2,4-Difluorobenzaldehyde oxime

Cat. No. B1631877
M. Wt: 157.12 g/mol
InChI Key: SVCQIVUYSQKNAZ-ONNFQVAWSA-N
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Description

Synthesis Analysis

Oximes are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .


Molecular Structure Analysis

The molecular formula of 2,4-Difluorobenzaldehyde oxime is C7H5F2NO . Its average mass is 157.117 Da and its monoisotopic mass is 157.033920 Da .


Chemical Reactions Analysis

The characteristic ether moiety of the oxime is a structural element in the molecules of known drugs . An example is oxiconazole, an antifungal drug in the form of a salt (nitrate (V)) . It is an acetophenone-oxime derivative of the basic imidazole structural unit (substituted heterocyclic ring with a nitrogen in the 3-position) .


Physical And Chemical Properties Analysis

2,4-Difluorobenzaldehyde oxime is a white solid. The molecular formula of 2,4-Difluorobenzaldehyde oxime is C7H5F2NO . Its average mass is 157.117 Da and its monoisotopic mass is 157.033920 Da .

Scientific Research Applications

Spectroscopic Analysis

2,4-Difluorobenzaldehyde oxime has been studied through matrix-isolation infrared spectroscopy, revealing insights into photo-induced rotational isomerism. This research observed two rotamers (anti and syn) upon photoexcitation of difluorobenzaldehydes, including 2,4-Difluorobenzaldehyde. The study provides valuable data on the energy differences between these rotamers, aligning well with theoretical calculations (Itoh, Tanaka, Tsukada, Nishikiori, & Fujii, 2011).

Crystallographic Studies

Crystallographic investigations of 2,4-Difluorobenzaldehyde oxime derivatives have been conducted, focusing on the molecular structures and hydrogen bonding patterns. These studies highlight the structural intricacies of these compounds, including their isomorphism and unique hydrogen-bonding characteristics, contributing significantly to the understanding of molecular interactions and crystal engineering (Wardell, Ferreira, de Souza, Wardell, Low, & Glidewell, 2006).

Conformational and Vibrational Analysis

Ab initio Hartree-Fock and Density Functional Theory calculations have been applied to 2,4-Difluorobenzaldehydes, including their oxime derivatives, to analyze their conformational and vibrational properties. This research contributes to the understanding of the molecular dynamics and stability of such compounds, providing a theoretical basis for their potential applications (Sağlam & Ucun, 2008).

Microwave Spectral Studies

The microwave rotational spectra of 2,4-Difluorobenzaldehyde have been extensively studied. These studies offer insights into the molecular structure and behavior of the compound in the gas phase, which is crucial for its potential applications in various scientific fields (Bhattacharya & Jaman, 2013).

Synthesis and Chemical Reactions

Research into the synthesis and chemical behavior of 2,4-Difluorobenzaldehyde oxime derivatives has been carried out, exploring various synthetic routes and reaction mechanisms. This work is significant for understanding how these compounds can be produced and manipulated for specific scientific applications (Zhou Fengjun, 2005).

Safety And Hazards

2,4-Difluorobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and may cause respiratory irritation, serious eye irritation, and skin irritation .

Future Directions

Oxime ethers are a class of compounds containing the >C=N-O-R moiety . The presence of this moiety affects the biological activity of the compounds . This review could be beneficial for future directions in the development of oxime and other drug delivery systems into the CNS .

properties

IUPAC Name

(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCQIVUYSQKNAZ-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobenzaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IN Zionsville, P Ambrose, I Lander, MC Lohman… - Cancer …, 1992 - researchgate.net
Along with surgery and radiotherapy, chemotherapy continues to be an effective therapy for many cancers. In fact, several types of cancer, such as Hodgkin's disease, large cell …
Number of citations: 2 www.researchgate.net
L Ning, H Li, Z Lai, M Szostak, X Chen… - The Journal of …, 2021 - ACS Publications
Selective introduction of the deuterium atom into the α-position of amines is important for the development of all types of novel deuterated drugs and agrochemicals due to the pervasive …
Number of citations: 12 pubs.acs.org
MM Kauhanka, IM Slabko, UM Kauhanka - Journal of Chemical and Pharmaceutical …, 2017
Number of citations: 0

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